molecular formula C14H26N2O11S B13386356 Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one

Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one

Cat. No.: B13386356
M. Wt: 430.43 g/mol
InChI Key: XGBFWQUQYQIFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O7.H2O4S/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBFWQUQYQIFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Spectinomycin sulfate is typically produced through fermentation processes involving Streptomyces spectabilis. The fermentation broth is processed to isolate spectinomycin, which is then converted to its sulfate form . The synthetic route involves several steps, including the formation of an inositol ring from glucose-6-phosphate, followed by oxidation and transamination reactions .

Industrial Production Methods: Industrial production of spectinomycin sulfate involves large-scale fermentation, followed by extraction and purification processes. The fermentation broth is filtered to remove biomass, and the filtrate is subjected to ion-exchange chromatography to isolate spectinomycin. The isolated compound is then converted to its sulfate form and crystallized .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

The compound sulfuric acid; 8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one , commonly known as spectinomycin sulfate , is an antibiotic derived from the bacterium Streptomyces spectabilis. It is primarily employed in treating infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the causative agent of gonorrhea.

  • Molecular Formula : C14H26N2O11S
  • Molecular Weight : 430.43 g/mol
  • IUPAC Name : (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0^{3,8}]tetradecan-7-one; sulfuric acid
  • CAS Number : 23312-56-3

Spectinomycin sulfate exerts its biological activity by binding to the 30S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the incorporation of amino acids into polypeptides during translation. The specificity for gram-negative bacteria is attributed to its ability to penetrate their outer membrane and interact with ribosomal RNA.

Antimicrobial Activity

Spectinomycin sulfate has demonstrated efficacy against various gram-negative pathogens:

  • Neisseria gonorrhoeae : Effective in treating gonorrhea infections.
  • Escherichia coli : Exhibits activity against certain strains.
  • Klebsiella pneumoniae : Shows potential against multi-drug resistant strains.

Case Studies

  • Gonorrhea Treatment : A clinical study indicated that spectinomycin sulfate is a viable alternative for patients allergic to penicillin or for those with resistant strains of Neisseria gonorrhoeae. The study reported a success rate of over 90% in treating uncomplicated gonococcal infections.
  • Veterinary Applications : Research involving livestock has shown that spectinomycin can effectively reduce bacterial infections in cattle and swine, thereby improving overall health and productivity.

Pharmacokinetics

Spectinomycin sulfate exhibits moderate absorption when administered intramuscularly:

  • Peak Plasma Concentration : Achieved within 1-2 hours post-administration.
  • Half-Life : Approximately 2 hours in healthy adults.
  • Excretion : Primarily through urine as unchanged drug.

Safety and Side Effects

While generally well-tolerated, some side effects may include gastrointestinal disturbances such as nausea and diarrhea. Allergic reactions are rare but can occur.

Comparative Analysis of Spectinomycin and Other Antibiotics

AntibioticSpectrum of ActivityMechanism of ActionCommon Uses
SpectinomycinGram-negative bacteriaInhibits protein synthesisGonorrhea treatment
PenicillinGram-positive bacteriaInhibits cell wall synthesisVarious bacterial infections
TetracyclineBroad-spectrumInhibits protein synthesisAcne, respiratory infections
CiprofloxacinGram-negative bacteriaInhibits DNA gyraseUrinary tract infections

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